molecular formula C25H28N2O5S B2402669 N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 941924-66-9

N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Numéro de catalogue: B2402669
Numéro CAS: 941924-66-9
Poids moléculaire: 468.57
Clé InChI: GEDCHPINQTZDEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C25H28N2O5S and its molecular weight is 468.57. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(4-(4-methylpiperidin-1-yl)-4-oxobutyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-methyl-N-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-9,10-dioxoanthracene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-17-11-14-27(15-12-17)23(28)8-5-13-26(2)33(31,32)18-9-10-21-22(16-18)25(30)20-7-4-3-6-19(20)24(21)29/h3-4,6-7,9-10,16-17H,5,8,11-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDCHPINQTZDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCN(C)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters. Key steps include:

  • Reagent Selection : Use anhydrous conditions and fresh propionic anhydride for acylation to minimize side reactions, as demonstrated in analogous sulfonamide-piperidine syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 12 hours at 100–120°C) to ensure complete intermediate formation .
  • Purification : Employ column chromatography or recrystallization (e.g., 2-propanol with oxalic acid) to isolate the target compound from byproducts .
  • Yield Tracking : Monitor yields at each step using techniques like GC/MS or HPLC to identify bottlenecks .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions (e.g., anthraquinone protons at δ 7.40–7.24 ppm, piperidine methyl groups at δ 1.81–2.78 ppm) .
  • Mass Spectrometry : High-resolution GC/MS or LC-MS validates molecular weight (e.g., m/z 380 for a related analog) and fragmentation patterns .
  • HPLC : Employ reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm to assess purity ≥95% .

Advanced: How can computational methods predict this compound’s reactivity or interactions with biological targets?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron distribution in the anthraquinone-sulfonamide core, identifying reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock, focusing on the piperidinyl-oxobutyl moiety’s flexibility .
  • Reaction Path Analysis : Apply transition-state search algorithms (e.g., Nudged Elastic Band) to explore catalytic pathways for derivatization .

Advanced: How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature) using cell lines with verified expression levels of target enzymes .
  • Dose-Response Curves : Generate IC50_{50} values in triplicate to assess reproducibility. For example, discrepancies in enzyme inhibition may arise from varying ATP concentrations in kinase assays .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., N-(9,10-dioxoanthracen-2-yl) derivatives) to identify trends in structure-activity relationships .

Basic: What strategies are recommended for evaluating this compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
  • Plasma Stability Assays : Incubate with human plasma at 37°C for 1–6 hours, then quantify remaining compound via LC-MS/MS .

Advanced: How can researchers design experiments to elucidate the mechanism of action in complex biological systems?

Methodological Answer:

  • Knockout Models : Use CRISPR/Cas9 to silence putative target genes (e.g., kinases) in cell lines and assess changes in compound efficacy .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics between the compound and purified target proteins .
  • Metabolomic Profiling : Apply untargeted LC-MS to identify downstream metabolites in treated cells, linking pathways to observed phenotypes .

Basic: What statistical approaches are essential for analyzing dose-dependent responses in toxicity studies?

Methodological Answer:

  • ANOVA with Tukey’s Post Hoc Test : Compare means across multiple doses to identify significant differences in cytotoxicity (e.g., IC50_{50} values) .
  • Probit Analysis : Model mortality curves in in vivo studies to calculate LD50_{50} values .
  • Power Analysis : Determine sample sizes (n ≥ 6) to ensure statistical confidence in variability-prone assays .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 15N^{15}\text{N}15N) aid in tracking metabolic pathways of this compound?

Methodological Answer:

  • Synthesis of Labeled Analogs : Introduce 13C^{13}\text{C} at the sulfonamide nitrogen or 15N^{15}\text{N} in the piperidine ring using isotopically enriched reagents .
  • Mass Spectrometry Imaging (MSI) : Track spatial distribution of labeled metabolites in tissues, correlating with pharmacokinetic data .
  • Stable Isotope-Resolved Metabolomics (SIRM) : Map 13C^{13}\text{C}-flux into TCA cycle intermediates in treated cells .

Basic: What solvent systems are optimal for enhancing this compound’s solubility in in vitro assays?

Methodological Answer:

  • Co-Solvent Blends : Test DMSO/PBS (≤0.1% DMSO) or cyclodextrin-based solutions to balance solubility and biocompatibility .
  • pH Adjustment : Use citrate buffer (pH 4.5) or HEPES (pH 7.4) to exploit ionization of the sulfonamide group (pKa ~6.5) .

Advanced: How can machine learning models improve the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Feature Engineering : Train models on descriptors like LogP, topological polar surface area (TPSA), and molecular docking scores .
  • Generative Chemistry : Use deep learning frameworks (e.g., REINVENT) to propose derivatives with modified piperidinyl or anthraquinone moieties .
  • Validation : Prioritize top candidates for synthesis and testing against off-target panels (e.g., kinase profiling at 1 µM) .

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